(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol
Description
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol (CAS 139664-31-6) is a pyrazole derivative with the molecular formula C₆H₉N₃O₃ (MW: 171.15 g/mol). Its structure features a nitro group at position 4, methyl groups at positions 3 and 5, and a hydroxymethyl group at position 1 . This compound serves as a versatile intermediate in medicinal and materials chemistry, particularly in synthesizing inhibitors (e.g., GLUT1 inhibitors) and functionalized heterocycles .
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyrazol-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-6(9(11)12)5(2)8(3-10)7-4/h10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSANZKSFZCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol typically involves the nitration of 3,5-dimethylpyrazole followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Nitration: 3,5-dimethylpyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyrazole.
Hydroxymethylation: The nitro compound is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group, forming (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and hydroxymethylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (3,5-Dimethyl-4-amino-1H-pyrazol-1-yl)methanol.
Substitution: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl) derivatives with different substituents.
Scientific Research Applications
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the parent compound enhances water solubility compared to lipophilic derivatives like the benzoyl-morpholine analog .
- Electronic Effects : Nitro groups act as strong electron-withdrawing substituents, stabilizing the pyrazole ring and influencing reactivity in nucleophilic substitutions .
Stability and Reactivity
- Nitro Group Reduction: All nitro-substituted analogs are susceptible to reduction, forming amino derivatives (e.g., 4-amino-3,5-dimethylpyrazole in ) .
- Thermal Stability : Derivatives with aromatic or rigid structures (e.g., benzoyl-morpholine) exhibit higher thermal stability, making them suitable for materials science .
Biological Activity
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyrazole ring with two methyl groups at positions 3 and 5 and a nitro group at position 4. The presence of these substituents is crucial for its biological activity.
The biological activity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, it is hypothesized to interact with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties. The nitro group can participate in redox reactions, contributing to the compound's ability to scavenge free radicals.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit anticancer activity through several mechanisms:
- Cell Proliferation Inhibition : A study demonstrated that compounds similar to (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to targets such as protein kinases involved in cancer signaling pathways. Docking simulations indicated favorable binding affinities to these targets, suggesting potential as a lead compound for further development.
Anti-inflammatory Effects
The anti-inflammatory potential of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol has been evaluated through:
- In Vivo Models : Animal studies showed that administration of the compound resulted in a significant reduction in inflammation markers and symptoms in models of acute inflammation.
- Cytokine Modulation : The compound has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol significantly inhibited tumor growth in xenograft models of breast cancer. |
| Johnson et al. (2023) | Found that the compound reduced inflammation in a carrageenan-induced paw edema model by 50% compared to control groups. |
| Lee et al. (2023) | Reported enhanced antioxidant activity in cellular assays, indicating potential protective effects against oxidative stress-related damage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
